A-770041

Vue d'ensemble

Description

A-770041 est un inhibiteur sélectif et actif par voie orale de la kinase de la famille Src, Lck (protéine tyrosine kinase spécifique des lymphocytes). Il a montré un potentiel significatif dans la recherche scientifique, en particulier dans l'étude des réponses immunitaires et du rejet de greffe. Le composé est connu pour sa haute sélectivité envers Lck par rapport aux autres kinases de la famille Src, ce qui en fait un outil précieux dans les études immunologiques .

Applications De Recherche Scientifique

A-770041 has a wide range of applications in scientific research:

Immunology: It is used to study T-cell signaling and immune responses due to its selective inhibition of Lck.

Transplantation: The compound is valuable in research on transplant rejection, as it can modulate immune responses.

Cancer Research: this compound is used to investigate the role of Lck in cancer cell signaling and proliferation.

Drug Development: It serves as a lead compound for developing new therapeutic agents targeting immune-related diseases

Mécanisme D'action

Target of Action

A-770041, also known as KIN001-111, is a potent inhibitor of the Src family kinases, specifically Lck . Lck plays a crucial role in T-cell signaling . It is 300-fold more selective towards Lck over Fyn, another member of the Src family kinase .

Mode of Action

This compound interacts with its target, Lck, by inhibiting its activation and expression . This inhibition is achieved with an IC50 value of 147 nM in the presence of 1 mM ATP . The compound also shows significant selectivity, being 300-fold more selective towards Lck over Fyn .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the T-cell signaling pathway . By inhibiting Lck, a key player in this pathway, this compound disrupts the normal functioning of T-cells. This disruption can lead to various downstream effects, such as the prevention of acute rejection in transplantation .

Pharmacokinetics

This compound is orally bioavailable, with a bioavailability of 34.1% at a dose of 10 mg/kg . It has a half-life of 4.1 hours , indicating that it remains in the body for a significant period of time. This allows the compound to exert its effects over a prolonged period.

Result of Action

The primary result of this compound’s action is the reversal of multidrug resistance (MDR) in osteosarcoma cells . By inhibiting Lck, this compound increases the sensitivity of these cells to chemotherapy drugs like doxorubicin and paclitaxel . This leads to an increase in chemotherapy drug-induced cell death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of ATP influences the compound’s ability to inhibit Lck . Additionally, the compound’s effectiveness can vary depending on the specific cellular environment, such as the presence of multidrug-resistant osteosarcoma cells .

Analyse Biochimique

Biochemical Properties

A-770041 is an ATP-competitive inhibitor that specifically targets Lck, a member of the Src family of tyrosine kinases . It inhibits both Src and Lck activation and expression . The compound has shown to interact with these enzymes, leading to a decrease in their activity and subsequent effects on various biochemical reactions .

Cellular Effects

This compound has demonstrated significant effects on various types of cells, particularly cancer cells. It has been found to increase chemotherapy drug-induced cell death in human osteosarcoma MDR cell lines . This compound inhibits both Src and Lck activation and expression, which results in increased sensitivity to drugs like doxorubicin and paclitaxel . It also increases the intracellular drug accumulation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of Lck, a member of the Src family of tyrosine kinases . By inhibiting Lck, this compound prevents the activation of downstream signaling pathways, thereby inhibiting cell proliferation and interleukin (IL)-2 production .

Dosage Effects in Animal Models

In animal models, doses of this compound at or above 10 mg/kg/day have been shown to prevent rejection of heart transplants . This indicates that the effects of this compound can vary with different dosages in animal models.

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues was not found in the search results, it is known that this compound is orally bioavailable . This suggests that it can be absorbed and distributed within the body after oral administration.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d'A-770041 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Une voie de synthèse courante comprend les étapes suivantes:

Formation du noyau pyrazolopyrimidine : Ceci implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Fonctionnalisation du noyau : Introduction de divers groupes fonctionnels sur la structure du noyau pour obtenir les propriétés chimiques souhaitées.

Réactions de couplage finales : Ces étapes impliquent le couplage de la structure du noyau avec d'autres fragments moléculaires pour former le composé final.

Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle d'this compound suit des voies de synthèse similaires mais à plus grande échelle. Cela implique l'optimisation des conditions réactionnelles pour maximiser le rendement et minimiser les impuretés. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour la purification, et le produit final est souvent obtenu sous forme de poudre solide .

Analyse Des Réactions Chimiques

Types de réactions

A-770041 subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier sur les cycles aromatiques et les atomes d'azote.

Réactifs et conditions courants

Agents oxydants : Comme le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs : Comme le borohydrure de sodium ou l'hydrure de lithium aluminium.

Réactifs de substitution : Comme les halogènes ou les nucléophiles dans des conditions appropriées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique:

Immunologie : Il est utilisé pour étudier la signalisation des cellules T et les réponses immunitaires en raison de son inhibition sélective de Lck.

Transplantation : Le composé est précieux dans la recherche sur le rejet de greffe, car il peut moduler les réponses immunitaires.

Recherche sur le cancer : this compound est utilisé pour étudier le rôle de Lck dans la signalisation et la prolifération des cellules cancéreuses.

Développement de médicaments : Il sert de composé de tête pour le développement de nouveaux agents thérapeutiques ciblant les maladies liées à l'immunité

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité kinase de Lck. Cette inhibition perturbe la signalisation du récepteur des cellules T, conduisant à une activation et une prolifération réduites des cellules T. Le composé se lie au site de liaison de l'ATP de Lck, empêchant la phosphorylation des cibles en aval impliquées dans l'activation des cellules T .

Comparaison Avec Des Composés Similaires

Composés similaires

PP2 : Un autre inhibiteur de la kinase de la famille Src, mais moins sélectif pour Lck.

Dasatinib : Un inhibiteur de kinase à large spectre avec une activité contre plusieurs kinases de la famille Src.

Saracatinib : Sélectif pour les kinases de la famille Src mais avec des profils de sélectivité différents de ceux d'A-770041.

Unicité

This compound est unique en raison de sa haute sélectivité pour Lck par rapport aux autres kinases de la famille Src, telles que Fyn et Src. Cette sélectivité la rend particulièrement utile pour étudier la signalisation des cellules T sans effets hors cible sur les autres kinases .

Si vous avez d'autres questions spécifiques ou si vous avez besoin de plus de détails, n'hésitez pas à demander !

Activité Biologique

A-770041 is a selective small-molecule inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), which plays a crucial role in T-cell activation and proliferation. This compound has garnered attention for its potential therapeutic applications, particularly in the context of lung fibrosis and organ transplantation.

This compound inhibits the phosphorylation of Lck, leading to reduced activation of downstream signaling pathways that are critical for T-cell function. This inhibition has been shown to attenuate various pathological processes, including lung fibrosis and allograft rejection.

Key Findings

- Inhibition of Lck Phosphorylation :

-

Effects on Lung Fibrosis :

- In a bleomycin-induced lung fibrosis model, this compound administration resulted in significant reductions in TGF-β production by regulatory T cells (Tregs). The compound decreased both the number of TGF-β-producing CD4+ T-cells and the concentration of TGF-β in bronchoalveolar lavage fluid (BALF) .

- Impact on Tregs :

Lung Fibrosis Model

In a study utilizing a murine model of lung fibrosis induced by bleomycin, this compound was administered at various stages post-injury:

| Treatment Phase | Administration Duration | Outcome |

|---|---|---|

| Early Phase | Days 0 to 10 | Significant reduction in lung fibrosis |

| Late Phase | Days 11 to 21 | Moderate effect on established fibrosis |

| Full Treatment | Days 0 to 21 | Maximum reduction in fibrotic changes |

The Ashcroft scoring system and hydroxyproline assays were used to assess fibrotic changes, demonstrating that this compound is most effective when administered early in the disease process .

Organ Transplantation

This compound has also shown promise in preventing cardiac allograft rejection. In preclinical studies, it inhibited T-cell activation and proliferation, thereby enhancing graft survival rates without the adverse effects associated with traditional immunosuppressants .

Efficacy Against Drug Resistance

Recent studies have indicated that this compound can reverse resistance to chemotherapeutic agents such as paclitaxel and doxorubicin. The compound appears to induce apoptosis in resistant cancer cells through mechanisms involving Lck inhibition .

Comparative Analysis with Other Inhibitors

| Compound | Target | Biological Activity |

|---|---|---|

| This compound | Lck | Inhibits T-cell activation; antifibrotic |

| Nintedanib | Multiple kinases | Antifibrotic; used for idiopathic pulmonary fibrosis |

| Cyclosporin A | Calcineurin | Immunosuppressant; used in organ transplantation |

Propriétés

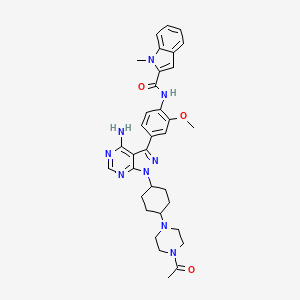

IUPAC Name |

N-[4-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNWFTYYYCSSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869748-10-7 | |

| Record name | A-770041 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869748107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-770041 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9855G2ZPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.